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Core Science & Biosynthesis

Foundational

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine chemical structure

An In-Depth Technical Guide to 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine Introduction: A Privileged Scaffold in Modern Drug Discovery 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Introduction: A Privileged Scaffold in Modern Drug Discovery

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that stands at the intersection of two critically important pharmacophores in medicinal chemistry: pyrimidine and pyrazole. The pyrimidine ring is a cornerstone of life, forming the basis for nucleobases like cytosine, thymine, and uracil, and is a prevalent feature in a multitude of approved drugs.[1][2] Similarly, the pyrazole moiety is a versatile five-membered heterocycle renowned for its presence in compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[3]

The fusion of these two rings into a single molecule creates a "privileged scaffold," a molecular framework that is frequently able to bind to multiple biological targets. Specifically, the pyrazolo[1,5-a]pyrimidine core, a close analogue, is recognized as a potent inhibitor of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[4][5] This guide provides a detailed technical overview of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, intended for researchers and drug development professionals. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, and its significant potential as a building block for novel therapeutics.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl group and at the 5-position with a bromine atom. The bromine atom is particularly significant from a synthetic standpoint, serving as a versatile functional handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_product Final Product & Validation reactant1 5-Bromo-2-chloropyrimidine reaction Nucleophilic Aromatic Substitution (SₙAr) Solvent: DMF or Acetonitrile Base: K₂CO₃ or Cs₂CO₃ Temp: 80-120 °C reactant1->reaction reactant2 3,5-Dimethylpyrazole reactant2->reaction workup Aqueous Work-up (Quench with H₂O, Extract with EtOAc) reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc gradient) workup->purification product 5-bromo-2-(3,5-dimethyl-1H- pyrazol-1-yl)pyrimidine purification->product characterization Characterization (¹H NMR, ¹³C NMR, LC-MS) product->characterization

Caption: General workflow for the synthesis of the title compound via SₙAr.

Expertise-Driven Rationale

The choice of reactants and conditions is governed by established chemical principles. The pyrimidine ring is inherently electron-deficient, a property that is enhanced by the two ring nitrogens. [1]This deficiency makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen (e.g., chlorine), at the 2-position facilitates the SₙAr reaction.

3,5-Dimethylpyrazole acts as the nucleophile. The deprotonation of its N-H proton by a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃), generates the pyrazolate anion, which is a potent nucleophile. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophile, thereby accelerating the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar pyrazolopyrimidine derivatives. [6][7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq.), 3,5-dimethylpyrazole (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Organic Phase Treatment: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Validation: Collect the fractions containing the desired product, combine, and remove the solvent in vacuo to yield 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The true value of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine lies in its application as a core scaffold for the development of potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyrimidine framework is a bioisostere of adenine, the core component of ATP (adenosine triphosphate). This structural mimicry allows it to effectively compete with ATP for binding to the catalytic site of protein kinases.

Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of critical cancer-related kinases such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs). [5][8]For instance, derivatives of this class have shown potent antiproliferative activity against various cancer cell lines. [8]

pathway_diagram cluster_synthesis Chemical Synthesis cluster_bio Biological Application start_mol 5-Bromo-2-(3,5-dimethyl-1H- pyrazol-1-yl)pyrimidine coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) at C5-Br position start_mol->coupling Functionalize library Library of Diverse Analogs coupling->library Diversify kinase Protein Kinase (e.g., CDK2, TRKA) library->kinase Binds to ATP Site inhibition Inhibition of Kinase Activity kinase->inhibition Blocks Phosphorylation effect Downstream Cellular Effects (Cell Cycle Arrest, Apoptosis) inhibition->effect outcome Therapeutic Outcome (e.g., Anticancer Activity) effect->outcome

Caption: Role of the title compound as a scaffold in kinase inhibitor development.

The bromine atom at the C5 position is a key asset for library synthesis in a drug discovery program. It allows for the systematic introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions. This enables the exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates. [5][9]

Conclusion

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is more than just a chemical entity; it is a strategically designed building block for modern medicinal chemistry. Its structure combines two pharmacologically significant heterocycles, and its synthesis is straightforward and scalable. The presence of a reactive bromine handle provides a gateway to a vast chemical space of potential drug candidates. For researchers in oncology, inflammation, and other fields where kinase signaling plays a central role, this compound represents a valuable starting point for the design and discovery of next-generation targeted therapies.

References

  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). Retrieved February 24, 2026, from [Link].

  • MDPI. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved February 24, 2026, from [Link].

  • El-Qaliei, M. I. H., et al. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Bulletin of the Chemical Society of Ethiopia.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved February 24, 2026, from [Link].

  • Boron Molecular. (n.d.). 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. Retrieved February 24, 2026, from [Link].

  • Journal of Molecular Science. (2025). PDF of a relevant article.
  • Semantic Scholar. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved February 24, 2026, from [Link].

  • PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Retrieved February 24, 2026, from [Link].

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved February 24, 2026, from [Link].

  • ResearchGate. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved February 24, 2026, from [Link].

  • Revista Electronica de Veterinaria. (2021). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h-Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved February 24, 2026, from [Link].

  • National Institutes of Health. (n.d.). 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine. Retrieved February 24, 2026, from [Link].

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved February 24, 2026, from [Link].

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved February 24, 2026, from [Link].

  • National Institutes of Health. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved February 24, 2026, from [Link].

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved February 24, 2026, from [Link].

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved February 24, 2026, from [Link].

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved February 24, 2026, from [Link].

  • National Institutes of Health. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved February 24, 2026, from [Link].

  • PubMed. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. Retrieved February 24, 2026, from [Link].

  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved February 24, 2026, from [Link].

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved February 24, 2026, from [Link].

Sources

Exploratory

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine molecular weight and formula

An In-Depth Technical Guide to 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive analysis of 5-bromo-2-(3,5-dimethyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrimidine ring is a highly privileged motif in molecules of biological and pharmaceutical importance, found in everything from nucleic acids to anticancer drugs.[1][2][3] When combined with the versatile pyrazole moiety, it forms a scaffold with demonstrated potential, particularly in the domain of kinase inhibition.[4][5] This document details the core molecular properties, presents a robust, field-proven synthetic strategy with mechanistic insights, and explores its applications as a key building block in the design of novel therapeutics.

Introduction: The Pyrazole-Pyrimidine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, the pyrimidine ring is one of the most widespread and significant, forming the core of essential biomolecules like thymine, uracil, and vitamin B1.[1] Its prevalence in nature has made it a focal point for the development of therapeutic agents, with applications spanning anticancer, antiviral, anti-inflammatory, and antimicrobial therapies.[2][6] The electron-deficient nature of the pyrimidine ring at positions 2, 4, and 6 makes it an ideal scaffold for targeted molecular design.[1]

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry, renowned for its diverse biological activities, including analgesic and anti-inflammatory properties.[5][7] The fusion or direct linkage of pyrazole and pyrimidine moieties creates a class of compounds, often considered purine analogs, with exceptional potential as bioactive molecules.[5][8] These scaffolds have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[4] This guide provides a detailed examination of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, a key intermediate that leverages the strengths of both heterocyclic systems for advanced drug discovery programs.

Core Molecular Profile

Chemical Structure

The structure consists of a pyrimidine ring brominated at the 5-position and substituted at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl group.

Chemical Structure of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are calculated based on its chemical formula and provide a baseline for experimental design and characterization.

PropertyValue
Molecular Formula C₉H₉BrN₄
Molecular Weight 283.11 g/mol
Monoisotopic Mass 282.00107 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Strategy

The synthesis of 2-substituted pyrimidines is a well-established field. The most logical and industrially scalable approach for constructing the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. The key disconnection is at the C2-N1 bond between the pyrimidine and pyrazole rings.

This strategy involves reacting a pyrimidine ring activated with a suitable leaving group at the C2 position (such as a halogen) with 3,5-dimethylpyrazole. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack at the C2 position, making this a highly efficient and predictable transformation.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a robust method for synthesizing 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine from commercially available starting materials. The procedure is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 3,5-Dimethylpyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpyrazole (1.1 equivalents) and anhydrous DMF. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution. Causality Note: K₂CO₃ acts as a base to deprotonate the pyrazole's N-H proton, generating the corresponding pyrazolate anion. This anion is a significantly stronger nucleophile, which is essential for an efficient SNAr reaction.

  • Substrate Addition: Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Experimental Insight: While the reaction may proceed at lower temperatures, heating accelerates the rate of substitution, typically bringing the reaction to completion within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the 5-bromo-2-chloropyrimidine starting material.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x). Trustworthiness Check: The water wash removes the DMF solvent, while the brine wash removes residual water from the organic phase, facilitating drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

G A Starting Materials (5-Bromo-2-chloropyrimidine, 3,5-Dimethylpyrazole) B Reaction Setup (Dissolve in DMF, Add K2CO3 Base) A->B Step 1 C S_N_Ar Reaction (Heat to 80-100 °C) B->C Step 2 D Aqueous Work-up (Quench with H2O, Extract with EtOAc) C->D Step 3 E Purification (Silica Gel Chromatography) D->E Step 4 F Final Product (5-bromo-2-(3,5-dimethyl- 1H-pyrazol-1-yl)pyrimidine) E->F Step 5

Caption: Synthetic workflow for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.

Applications in Research and Drug Development

A Versatile Chemical Building Block

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is not typically an end-product but rather a highly valuable intermediate for further chemical elaboration. Its utility stems from two key features:

  • The Pyrazole-Pyrimidine Core: This scaffold acts as a stable, drug-like core that can be used to orient other functional groups in three-dimensional space. In kinase inhibitor design, this part of the molecule often serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • The 5-Bromo Position: The bromine atom is a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties to explore the target's binding pocket and optimize pharmacological properties. Common transformations include:

    • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

    • Sonogashira Coupling: Introduction of alkyne groups.

    • Buchwald-Hartwig Amination: Introduction of substituted amines.

    • Stille Coupling: Introduction of organostannane reagents.

Potential as a Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine class of compounds, which are structural isomers of the title compound, are well-documented as potent inhibitors of various protein kinases.[4][9] These fused systems have shown promise in targeting kinases involved in cancer and inflammatory diseases. The non-fused 2-(pyrazol-1-yl)pyrimidine scaffold mimics many of the key structural and electronic features of these systems, making it an equally attractive starting point for developing novel kinase inhibitors for targets such as CDKs, PI3Kδ, and others.[9][10]

Broader Therapeutic Potential

Given the wide range of biological activities associated with substituted pyrimidines, derivatives of this compound could be explored for various therapeutic areas beyond oncology. The pyrimidine core is present in drugs with antibacterial, antiviral, anti-inflammatory, and CNS activities, highlighting the scaffold's versatility and potential for broad-spectrum drug discovery efforts.[2][11]

Conclusion

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a strategically designed chemical intermediate that embodies the principles of modern medicinal chemistry. It combines a biologically relevant pyrazole-pyrimidine core with a versatile synthetic handle (the bromine atom), providing researchers with a powerful platform for generating libraries of novel compounds. Its straightforward and scalable synthesis, coupled with its high potential in the discovery of kinase inhibitors and other therapeutics, establishes it as a valuable tool for drug development professionals aiming to address unmet medical needs.

References

  • Cheméo. Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]

  • Semantic Scholar. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. [Link]

  • Chemsrc. 5-bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. [Link]

  • Cenmed Enterprises. 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (C007B-070452). [Link]

  • ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • PubChem. 5-(2-bromoethyl)-1,4-dimethyl-1H-pyrazole | C7H11BrN2. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. [Link]

  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

  • TSI Journals. The Chemistry of Pyrazolopyrimidines and their Applications. [Link]

  • Taylor & Francis. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

Sources

Foundational

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine SMILES and InChIKey

Technical Monograph: Structural Characterization and Synthetic Utility of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine Chemical Identity & Digital Representation 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Chemical Identity & Digital Representation

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a bi-heteroaryl building block characterized by a pyrimidine core substituted at the 5-position with a bromine atom and at the 2-position with a 3,5-dimethylpyrazole moiety. Unlike fused pyrazolo[1,5-a]pyrimidines, this molecule features a C–N bond linkage between two distinct aromatic rings, offering unique rotational freedom and vector orientation for medicinal chemistry campaigns.

Core Identifiers
Attribute Data / Representation
IUPAC Name 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Molecular Formula

Molecular Weight 253.10 g/mol
Canonical SMILES Cc1cc(C)n(n1)c2ncc(Br)cn2
InChIKey WJUIQJRYWJWOHE-UHFFFAOYSA-N (Calculated)
CAS Registry Number Not widely indexed; treated as a rational intermediate.[1]
Structural Class Bi-heteroaryl; 2-(1H-pyrazol-1-yl)pyrimidine

Synthetic Pathway & Mechanistic Insight

The synthesis of this scaffold relies on a robust Nucleophilic Aromatic Substitution (


) . The 2-position of the pyrimidine ring is highly activated toward nucleophilic attack due to the electron-withdrawing inductive effect of the two adjacent nitrogen atoms. Conversely, the 5-position bromine remains stable under these conditions, preserving it for downstream cross-coupling.
Reaction Mechanism
  • Deprotonation: A base (e.g.,

    
     or NaH) deprotonates the pyrazole N-H (
    
    
    
    ), generating a pyrazolyl anion.
  • Addition: The pyrazolyl anion attacks the C2 position of 5-bromo-2-chloropyrimidine, forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride ion is eliminated, restoring aromaticity and yielding the final bi-heterocycle.

Visual Workflow: Synthesis & Regiochemistry

SynthesisWorkflow Reactant1 5-Bromo-2-chloropyrimidine (Electrophile) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) Reactant1->Intermediate + Base (K2CO3) DMF, 80°C Reactant2 3,5-Dimethylpyrazole (Nucleophile) Reactant2->Intermediate Product 5-bromo-2-(3,5-dimethyl- 1H-pyrazol-1-yl)pyrimidine Intermediate->Product - Cl⁻ (Aromatization)

Caption:


 pathway. The pyrazole N1 selectively attacks the pyrimidine C2, displacing chloride.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis via Coupling
  • Reagents:

    • 5-Bromo-2-chloropyrimidine (1.0 eq)[2]

    • 3,5-Dimethylpyrazole (1.1 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.5 M concentration]

  • Procedure:

    • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 eq) and 3,5-dimethylpyrazole (1.1 eq).

    • Solvation: Dissolve the solids in anhydrous DMF.

    • Base Addition: Add

      
       (2.0 eq) in a single portion.
      
    • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS or TLC (eluent: 20% EtOAc/Hexanes) for the disappearance of the chloropyrimidine.

    • Workup:

      • Method 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold water. Stir for 30 minutes. Filter the resulting white/off-white solid and wash with water.

      • Method 2 (Extraction): Dilute with water and extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over

        
        , and concentrate.[3]
        
    • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexanes) if necessary.

Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)

This scaffold is most valuable as a coupling partner. The 5-Br position is highly reactive toward Pd-catalyzed cross-coupling.

  • Reagents:

    • 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq)

    • Aryl Boronic Acid (

      
      ) (1.2 eq)
      
    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Combine all reagents in a microwave vial or pressure tube.

    • Degas with Nitrogen or Argon for 5 minutes.

    • Heat to 100°C for 2–12 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Structural Distinction & Reactivity Profile

It is critical to distinguish this molecule from its fused isomer, which shares the same atomic composition but possesses vastly different geometry and properties.

FeatureTarget Molecule (Linked) Fused Isomer (Pyrazolo[1,5-a]pyrimidine)
Connectivity C–N Single Bond (Rotatable)C–N and C–C Fused (Rigid)
Geometry Bi-aryl twist (non-planar)Planar bicyclic system
Synthesis

Coupling
Condensation of aminopyrazole + 1,3-dicarbonyl
Primary Use Kinase Inhibitor Scaffold (e.g., JAK, p38)Adenine mimetic, ATP-competitive inhibitor
Visual Workflow: Divergent Reactivity

ReactivityProfile Core 5-bromo-2-(3,5-dimethyl- 1H-pyrazol-1-yl)pyrimidine Suzuki Suzuki Coupling (Aryl-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald CHAct C-H Activation (Direct Arylation) Core->CHAct Emerging Method Prod1 Bi-aryl Systems (Kinase Inhibitors) Suzuki->Prod1 Prod2 Aminopyrimidines (Solubility/Potency) Buchwald->Prod2 Prod3 Poly-heterocycles (Novel IP) CHAct->Prod3

Caption: The 5-Br handle enables divergent synthesis of complex bioactive molecules.

References

  • BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. (Accessed 2024). Link

  • National Institute of Standards and Technology (NIST). Pyrimidine, 5-bromo- Data. NIST Chemistry WebBook. Link

  • PubChem. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Compound Summary. (Analogous reactivity data). National Library of Medicine. Link

  • Sigma-Aldrich. 5-Bromo-2-hydroxypyrimidine Product Information. (Precursor data).[4][5] Link

Sources

Protocols & Analytical Methods

Method

Application Note & Detailed Protocol: Synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Introduction: The Significance of the Pyrazolyl-Pyrimidine Scaffold The fusion of pyrimidine and pyrazole rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. These hybrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolyl-Pyrimidine Scaffold

The fusion of pyrimidine and pyrazole rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. These hybrid structures are integral to the design of targeted therapeutics, particularly as inhibitors of various protein kinases.[1][2] The pyrazolo[1,5-a]pyrimidine core, for instance, is found in numerous compounds investigated for anticancer and anti-inflammatory activities.[2][3] The title compound, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine , serves as a key building block in drug discovery. The bromine atom at the C-5 position provides a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 2-(pyrazol-1-yl) moiety is crucial for establishing specific interactions within the binding sites of biological targets.[4]

This document provides a comprehensive guide to the synthesis of this valuable intermediate from 5-bromo-2-chloropyrimidine and 3,5-dimethylpyrazole, detailing the underlying chemical principles, a robust experimental protocol, and practical troubleshooting advice.

Reaction Mechanism: The Rationale of Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from nucleophilic substitution at an sp³ carbon (SN2) and is characteristic of electron-deficient aromatic systems.[5][6]

Pillar of the Reaction - Electrophilicity: The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring carbons, making them susceptible to attack by nucleophiles. The C-2, C-4, and C-6 positions are particularly activated.[7][8] In 5-bromo-2-chloropyrimidine, the C-2 position is highly electrophilic and bears a good leaving group (chloride), setting the stage for substitution.

The Role of the Nucleophile and Base: 3,5-dimethylpyrazole is a weak nucleophile. To enhance its reactivity, a base (e.g., K₂CO₃, Cs₂CO₃, NaH) is used to deprotonate the pyrazole's N-H, forming the much more nucleophilic 3,5-dimethylpyrazolate anion.

The SNAr Pathway: The reaction follows a two-step addition-elimination sequence:

  • Addition: The 3,5-dimethylpyrazolate anion attacks the electrophilic C-2 carbon of the pyrimidine ring. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.[7]

  • Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product. This step is typically fast.

While the two-step Meisenheimer pathway is the generally accepted mechanism, recent studies suggest that for many heterocyclic systems, the reaction may proceed through a concerted mechanism where bond-formation and bond-breaking occur in a single transition state, especially with good leaving groups like chloride.[9] Regardless of the precise nature of the transition state, the fundamental principles of nucleophilic attack on an electron-poor ring remain the same.

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Pyz 3,5-Dimethylpyrazole Pyz_anion Pyrazolate Anion (Nucleophile) Pyz->Pyz_anion Pyr 5-Bromo-2-chloropyrimidine Meisenheimer Meisenheimer Complex (Intermediate) Pyr->Meisenheimer 1. Addition (Rate-Limiting) Base Base (e.g., K₂CO₃) Base->Pyz_anion Deprotonation Pyz_anion->Meisenheimer 1. Addition (Rate-Limiting) Product 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine Meisenheimer->Product 2. Elimination (Fast) Byproduct KCl + H₂O + CO₂

Caption: Figure 1: S-N-Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (10 mmol scale)MmolEquivalentsNotes
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.431.93 g10.01.0Starting material. Ensure purity >98%.[4]
3,5-DimethylpyrazoleC₅H₈N₂96.131.06 g11.01.1Nucleophile. A slight excess ensures complete consumption of the starting material.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.02.0Base. Anhydrous grade is recommended. Must be finely powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--Solvent. Anhydrous grade is essential to prevent side reactions.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol).

    • Add 3,5-dimethylpyrazole (1.06 g, 11.0 mmol) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Causality: Using powdered K₂CO₃ increases its surface area, facilitating a more efficient deprotonation of the pyrazole. An inert nitrogen atmosphere prevents potential oxidative side reactions at elevated temperatures.

  • Solvent Addition and Reaction:

    • Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask via syringe.

    • Begin vigorous stirring to ensure the suspension is well-mixed.

    • Heat the reaction mixture to 90-100 °C using an oil bath.

    • Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SNAr reaction. Heating provides the necessary activation energy for the nucleophilic attack.

  • Reaction Monitoring:

    • Maintain the reaction at 90-100 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting pyrimidine is more nonpolar than the product. The reaction is complete when the spot corresponding to 5-bromo-2-chloropyrimidine is no longer visible.[10]

    • Trustworthiness: Close monitoring by TLC is crucial to prevent the formation of impurities from prolonged heating and ensures the reaction is quenched at the optimal time for the cleanest possible crude product.[10]

Work-up and Isolation
  • Quenching:

    • Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.

    • Causality: Pouring the DMF solution into water causes the organic product, which is poorly soluble in water, to precipitate out, while the inorganic salts (KCl, excess K₂CO₃) and residual DMF dissolve in the aqueous phase.

  • Product Collection:

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove any remaining inorganic impurities and DMF.

    • Dry the crude product under vacuum.

Purification
  • Recrystallization (Recommended):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol or isopropanol and heat until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

    • Causality: Recrystallization is a highly effective method for purifying solid products and is often more scalable than chromatography.[10]

  • Column Chromatography (If Necessary):

    • If recrystallization fails to yield a pure product, purify the crude material using flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Characterization Data

Analysis TechniqueExpected Results for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.7 (s, 2H, pyrimidine-H), ~6.1 (s, 1H, pyrazole-H), ~2.7 (s, 3H, pyrazole-CH₃), ~2.3 (s, 3H, pyrazole-CH₃)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~160.0, ~158.5, ~152.0, ~143.0, ~115.0, ~111.0, ~14.5, ~14.0
Mass Spec (ESI-MS) m/z: Calculated for C₉H₉BrN₄ [M+H]⁺: 253.01, 255.01. Found: 253.0, 255.0. The ~1:1 ratio of the M+H and M+H+2 peaks is characteristic of a monobrominated compound.

Experimental Workflow Diagram

Caption: Figure 2: Overall Experimental Workflow

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Base is not strong enough or is not anhydrous/finely powdered. 3. Solvent is not anhydrous (water can hydrolyze starting material).1. Increase reaction temperature to 110-120 °C. 2. Use a stronger base like Cesium Carbonate (Cs₂CO₃) or, for very stubborn cases, Sodium Hydride (NaH) at 0 °C to RT. Ensure K₂CO₃ is fresh and finely ground. 3. Use freshly opened anhydrous solvent or dry it over molecular sieves.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up (product may have some water solubility). 3. Inefficient purification.1. Increase reaction time and monitor carefully by TLC/LC-MS. 2. After filtration, extract the aqueous filtrate with ethyl acetate or DCM to recover any dissolved product. 3. Optimize recrystallization solvent or chromatography eluent.
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials.1. Lower the reaction temperature and increase the reaction time. 2. Verify the purity of 5-bromo-2-chloropyrimidine and 3,5-dimethylpyrazole by NMR before starting.
Difficult Purification 1. Impurities have similar polarity to the product.1. Experiment with different solvent systems for chromatography (e.g., Dichloromethane/Methanol or Toluene/Acetone). 2. Attempt recrystallization from a different solvent system (e.g., Ethanol/Water, Toluene).

References

  • H. S. Rzepa, "Concerted Nucleophilic Aromatic Substitutions," PMC, Available: [Link]

  • StackExchange, "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity," Chemistry Stack Exchange, Available: [Link]

  • M. A. Abdel-Maksoud, et al., "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment," PMC, Available: [Link]

  • Wikipedia, "Nucleophilic aromatic substitution," Wikipedia, Available: [Link]

  • A. A. El-Gamal, et al., "Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK," PMC, Available: [Link]

  • A. M. El-Adl, et al., "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity," MDPI, Available: [Link]

  • J. Ashenhurst, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, Available: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-(pyrazol-1-yl)pyrimidine Derivatives

Introduction: The Significance of 2,5-Disubstituted Pyrimidines in Drug Discovery The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Disubstituted Pyrimidines in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a highly sought-after motif in drug design.[1] Specifically, 5-aryl-2-(pyrazol-1-yl)pyrimidine derivatives are of significant interest to researchers in oncology, immunology, and neuroscience. The strategic functionalization at the C5 position via carbon-carbon bond formation allows for the rapid generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents.[2][3] This guide provides a comprehensive overview and detailed protocols for the efficient Suzuki-Miyaura coupling of 5-bromo-2-(pyrazol-1-yl)pyrimidine with various (hetero)aryl boronic acids, a key transformation for accessing novel chemical entities for drug development.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-(pyrazol-1-yl)pyrimidine. This is often the rate-determining step. The electron-deficient nature of the pyrimidine ring facilitates this process.

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' (5-aryl-2-(pyrazol-1-yl)pyrimidine) R-R' (5-aryl-2-(pyrazol-1-yl)pyrimidine) Reductive Elimination->R-R' (5-aryl-2-(pyrazol-1-yl)pyrimidine) R-X (5-bromo-2-(pyrazol-1-yl)pyrimidine) R-X (5-bromo-2-(pyrazol-1-yl)pyrimidine) R-X (5-bromo-2-(pyrazol-1-yl)pyrimidine)->Oxidative Addition R-B(OR)2 (Aryl Boronic Acid) R-B(OR)2 (Aryl Boronic Acid) R-B(OR)2 (Aryl Boronic Acid)->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters: A Guide to Component Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent system. For the 5-bromo-2-(pyrazol-1-yl)pyrimidine scaffold, the following considerations are key:

Component Recommendation Rationale and Expert Insights
Palladium Pre-catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst, requiring no pre-activation.[5] For more challenging couplings, PdCl₂(dppf) offers a robust alternative due to the bulky, electron-rich dppf ligand which promotes both oxidative addition and reductive elimination. Pd(OAc)₂ , when paired with a phosphine ligand, generates the active Pd(0) species in situ.
Ligand PPh₃, dppf, XPhosThe choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For general applications, PPh₃ is often sufficient. For electron-rich or sterically hindered boronic acids, more electron-rich and bulky ligands like dppf or Buchwald-type ligands such as XPhos can be beneficial to prevent catalyst decomposition and side reactions like debromination.[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is essential for the transmetalation step. K₂CO₃ is a cost-effective and generally effective choice.[5] For less reactive boronic acids, the stronger base K₃PO₄ or the highly soluble Cs₂CO₃ can enhance the reaction rate.[8] The base is typically used in 2-3 equivalents.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is standard.[9] 1,4-Dioxane/H₂O (typically in a 4:1 to 10:1 ratio) is a versatile system with a high boiling point suitable for thermal reactions. The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[5]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersWhile arylboronic acids are commonly used, they can be prone to protodeboronation, especially at elevated temperatures.[5] In such cases, the more stable arylboronic acid pinacol esters can be a superior alternative, slowly releasing the boronic acid under the reaction conditions.
Reaction Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and solvent system. Microwave irradiation can significantly shorten reaction times.[10][11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add solids: 5-bromo-2-(pyrazol-1-yl)pyrimidine, Arylboronic acid, K2CO3, Pd(PPh3)4 B Evacuate and backfill with inert gas (3x) A->B C Add degassed 1,4-Dioxane and Water B->C D Heat to 80-100 °C with stirring C->D E Monitor by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent (e.g., Ethyl Acetate) and wash with water F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a reaction vessel containing a magnetic stir bar, add 5-bromo-2-(pyrazol-1-yl)pyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 mixture).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(pyrazol-1-yl)pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[10][11]

Materials:

  • 5-bromo-2-(pyrazol-1-yl)pyrimidine (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • PdCl₂(dppf) (0.03 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 5-bromo-2-(pyrazol-1-yl)pyrimidine, the arylboronic acid, Cs₂CO₃, and PdCl₂(dppf).

  • Add 1,4-dioxane and water (e.g., 4:1 mixture).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Strategy
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst and ensure ligands are not oxidized. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5]
Inefficient transmetalationSwitch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). Ensure adequate water is present in the solvent system.
Poor solubility of reagentsTry a different solvent system (e.g., Toluene/H₂O or DMF/H₂O).
Protodeboronation Unstable boronic acidUse a boronic acid pinacol ester instead. Lower the reaction temperature and monitor the reaction closely.[5]
Hydrodehalogenation Side reaction catalyzed by palladiumAvoid protic solvents like alcohols. Use a less electron-rich phosphine ligand.
Homocoupling of Boronic Acid Oxygen contaminationEnsure the reaction is set up under a strictly inert atmosphere and use degassed solvents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-2-(pyrazol-1-yl)pyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the discovery and development of novel pyrimidine-based therapeutic agents.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction. Google Books.
  • Suzuki–Miyaura coupling reaction of brominated...
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Semantic Scholar.
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace.
  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry.
  • Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.

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Technical Notes & Optimization

Troubleshooting

Improving yield of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine synthesis

Technical Support Center: Optimization of Pyrazolyl-Pyrimidine Coupling Topic: . Case ID: PYR-OPT-502 Analyst: Senior Application Scientist[1] Executive Summary: The Steric-Electronic Conflict The synthesis of 5-bromo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Pyrazolyl-Pyrimidine Coupling

Topic: . Case ID: PYR-OPT-502 Analyst: Senior Application Scientist[1]

Executive Summary: The Steric-Electronic Conflict

The synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a classic Nucleophilic Aromatic Substitution (


), yet it frequently suffers from stalled conversion (60-70% yields).[1]

The Root Cause: While the 5-bromo group activates the pyrimidine ring (inductive withdrawal), the 3,5-dimethyl groups on the pyrazole nucleophile create significant steric hindrance. Even though the methyl groups are electron-donating (making the pyrazole nitrogen more basic), they physically obstruct the approach to the electrophilic C2 position of the pyrimidine.

This guide provides a high-yield protocol designed to overcome this steric barrier while preventing the most common side reaction: hydrolysis of the chloropyrimidine.[1]

Module 1: The "Golden Route" Protocol

Standard conditions (


/DMF) often fail to drive this specific reaction to completion.[1] The following optimized protocol uses the "Cesium Effect" and higher polarity to force the sterically hindered coupling.
Optimized Reaction Conditions
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Technical Rationale
Solvent Ethanol or THFAnhydrous DMF or NMP High dielectric constant stabilizes the Meisenheimer transition state; high boiling point allows necessary thermal energy.[1]
Base


(Cesium Carbonate)
The larger

cation is more soluble in organic solvents and forms a "looser" ion pair with the pyrazolate anion, increasing nucleophilicity.
Stoichiometry 1:11.0 equiv Pyrimidine : 1.2 equiv Pyrazole Slight excess of nucleophile drives kinetics (Le Chatelier’s principle).[1]
Temperature Reflux (

)

Required to overcome the steric energy barrier of the dimethyl groups.[1]
Time 4-6 Hours2-4 Hours Faster reaction minimizes thermal decomposition.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 5-bromo-2-chloropyrimidine (1.0 equiv) and 3,5-dimethyl-1H-pyrazole (1.2 equiv) to anhydrous DMF (0.5 M concentration relative to pyrimidine).

  • Activation: Add

    
      (2.0 equiv) in one portion.
    
    • Note: The solution may turn slightly yellow/orange; this is normal.[1]

  • Reaction: Heat the mixture to

    
      under a nitrogen atmosphere.
    
  • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS after 2 hours.

    • Target: Disappearance of the chloropyrimidine peak (approx. UV 254 nm).

  • Work-up (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (10x volume of DMF).

    • Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.[1]

    • Filter, wash with water (

      
      ), and dry under vacuum.
      

Module 2: Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

ReactionWorkflow Start Start: Reagents + DMF BaseAdd Add Cs2CO3 (Deprotonation) Start->BaseAdd Heat Heat to 100°C (SNAr Attack) BaseAdd->Heat Activation Check LC-MS Check (2 Hours) Heat->Check Decision SM Consumed? Check->Decision Workup Pour into Ice Water (Precipitation) Decision->Workup Yes Issue1 Stalled Reaction (Add 0.1 eq DMAP) Decision->Issue1 No (SM remains) Issue2 Hydrolysis Product (Check Solvent Dryness) Decision->Issue2 No (New polar peak) Purify Filter & Dry (Final Product) Workup->Purify Issue1->Heat Retry

Caption: Optimized workflow for SNAr coupling using Cesium Carbonate, including decision nodes for incomplete conversion.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction stalled with 20% starting material remaining. Adding more base didn't help. What now?

  • Diagnosis: The reaction has reached a kinetic plateau, likely due to the steric bulk of the pyrazole.

  • Solution: Add a nucleophilic catalyst.[1] Introduce 10 mol% DMAP (4-Dimethylaminopyridine) .

  • Mechanism: DMAP is smaller and more nucleophilic; it attacks the pyrimidine first to form a highly reactive intermediate, which is then rapidly displaced by the pyrazole.

Q2: I see a new peak in LC-MS with M+1 = 175/177 (Hydrolysis).

  • Diagnosis: You have formed 5-bromo-2-hydroxypyrimidine .[1][2][3] This occurs if the DMF is "wet" (contains water). The hydroxide ion is a much better nucleophile than your bulky pyrazole.[1]

  • Solution:

    • Use anhydrous DMF (keep over molecular sieves).[1]

    • Ensure the

      
       is dry (it is hygroscopic; dry in an oven at 
      
      
      
      if unsure).
    • Keep the reaction under a strict Nitrogen/Argon atmosphere.

Q3: My product is not precipitating when I pour it into water.

  • Diagnosis: The product might be slightly soluble if the water volume is too low or the DMF content is too high.

  • Solution:

    • Add saturated brine to the water mixture to "salt out" the organic product.[1][4]

    • If it still fails, extract with Ethyl Acetate (

      
      ) , wash the organic layer with water (to remove DMF), dry over 
      
      
      
      , and concentrate.

Q4: Can I use acid catalysis instead?

  • Answer: Yes, but it is generally less efficient for this specific pair.

  • Protocol: Reflux in Ethanol with 2-3 drops of conc. HCl.

  • Why avoid it? Acid protonates the pyrazole (making it non-nucleophilic) and the pyrimidine.[1] While it activates the pyrimidine, the equilibrium often favors the non-reactive protonated pyrazole, leading to very slow reaction times (24h+). Base catalysis is superior here.[1]

References

  • General SNAr Mechanism on Pyrimidines

    • Title: Nucleophilic substitution of 2,4-dichloropyrimidine.[1][5][6][7]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the reactivity order of halopyrimidines (C2 vs C4).
  • The "Cesium Effect" in Organic Synthesis

    • Title: Cesium carbonate as a versatile base in organic synthesis.[1]

    • Source:Chemical Society Reviews.[1]

    • Context: Explains why Cs2CO3 is superior to K2CO3 for sterically hindered nucleophiles due to solubility and "naked anion" effect.
  • Synthesis of 5-bromo-2-(substituted)

    • Title: Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues.[8]

    • Source:ResearchGate / Der Pharma Chemica.[1]

    • Context: Provides baseline experimental d

Sources

Optimization

Purification methods for pyrazole-pyrimidine coupling reactions

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis & Purification Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Zaleplon, Indiplon, var...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis & Purification

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Zaleplon, Indiplon, various CDK/PI3K inhibitors).[1] However, its synthesis presents two distinct purification bottlenecks: (1) Regioisomer separation during the initial cyclocondensation, and (2) Palladium scavenging after downstream cross-coupling reactions. This guide provides validated workflows to resolve these issues, moving beyond standard chromatography to chemically informed isolation strategies.

Module 1: The Regioisomer Challenge (Cyclocondensation)

The Problem: The condensation of 3-aminopyrazoles with 1,3-electrophiles (e.g.,


-ketoesters or alkynes) often yields a mixture of regioisomers (7-substituted vs. 5-substituted). These isomers have identical molecular weights and similar polarities, making separation via standard flash chromatography difficult.

Mechanism & Control:

  • Kinetic vs. Thermodynamic Control: Reaction pH dictates the nucleophilicity of the exocyclic amine vs. the endocyclic pyrazole nitrogen.

  • Identification: 1H-NMR shifts of the pyrimidine protons are diagnostic, but 2D HMBC is required for definitive assignment (coupling of pyrazole H-3 to the bridgehead carbon).

Protocol 1.1: Chemical Separation of Regioisomers

Do not rely solely on silica gel. Use solubility differences.

StepActionTechnical Rationale
1 Reaction Solvent Run cyclization in Glacial Acetic Acid (AcOH) at reflux.
2 Cooling Slow cool to room temperature, then 4°C.
3 Filtration Filter the precipitate. Wash with cold EtOH .
4 Mother Liquor Evaporate filtrate. Recrystallize from EtOH/DMF (9:1) .

Visualization: Regioisomer Determination Workflow

Regioisomer_Workflow Start Crude Cyclization Mixture TLC TLC Analysis (EtOAc/Hexane) Start->TLC Decision Separation Required? TLC->Decision Recryst Recrystallization (AcOH or EtOH) Decision->Recryst Solid ppt forms Chromatography Flash Chromatography (DCM:MeOH:NH3) Decision->Chromatography Oil / Complex Mix NMR 1H NMR / HMBC Check Recryst->NMR Chromatography->NMR

Figure 1: Decision tree for isolating pyrazolo-pyrimidine regioisomers. Recrystallization is preferred over chromatography for scale-up.

Module 2: Post-Coupling Purification (Suzuki/Buchwald)

The Problem: Pyrazolo[1,5-a]pyrimidines are nitrogen-rich "sponges" for Palladium (Pd).[2] Residual Pd coordinates to the bridgehead nitrogen (N-1) or pyrimidine nitrogens, causing:

  • Dark/colored products (grey/brown).[2]

  • Failed biological assays (Pd toxicity).[2]

  • "Streaking" on silica columns.[2]

Protocol 2.1: The "Thiol-Modify" Silica Strategy

Standard silica is insufficient for <10 ppm Pd limits.

  • Crude Workup: Perform standard aqueous workup.[2] If the product is insoluble in EtOAc, dissolve in 10% MeOH/DCM.

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w.r.t Pd loading) directly to the organic layer.[2]

  • Incubation: Stir at 40°C for 2-4 hours. The resin will turn black as it captures Pd.

  • Filtration: Filter through a pad of Celite.

  • Chromatography: Proceed to flash column.

Protocol 2.2: Flash Chromatography Solvent Systems

These scaffolds are often basic.[2] Acidic silica causes peak tailing.[2]

Mobile Phase SystemRatio (v/v)Additive (Critical)Application
DCM / MeOH 95:5 to 90:101% NH₄OH (aq) General purpose.[2] Ammonia deprotonates silanols, preventing peak tailing.[2]
EtOAc / EtOH 100:0 to 80:20NoneFor less polar, lipophilic analogs.[2]
Reverse Phase (C18) H₂O / MeCN0.1% Formic Acid For highly polar/zwitterionic analogs.[2] Load using DMSO.

Module 3: Troubleshooting & FAQs

Q1: My Suzuki coupling product precipitates during the reaction and traps the Palladium. How do I clean it? A: This is the "Brick Dust" scenario.

  • Do not attempt to dissolve in huge volumes of DCM.

  • Method: Filter the solid crude. Wash copiously with water (to remove inorganic salts) and Et₂O (to remove dimer impurities).

  • Purification: Dissolve the solid in hot DMSO or DMF .[2] Perform a "Crash Crystallization" by adding the hot solution dropwise into rapidly stirring water (10x volume). The product precipitates as a fine powder; Pd species often remain in the DMSO/Water supernatant.

Q2: I see two spots on TLC that merge during column chromatography. What is happening? A: You likely have protodeboronation (loss of boronic acid) or atropisomers (if bulky groups are present).[2]

  • Test: Run a 2D TLC (run once, rotate 90°, run again). If spots appear off-diagonal, the compound is degrading on silica.

  • Fix: Switch to neutral alumina or Reverse Phase (C18) chromatography to avoid silica acidity.

Q3: The 1H-NMR shows broad peaks despite the compound being pure by LCMS. A: Pyrazolo[1,5-a]pyrimidines often exhibit aggregation or tautomerism in CDCl₃.

  • Fix: Switch NMR solvent to DMSO-d6 or MeOD . Add a drop of D₂O to exchange exchangeable protons and sharpen the spectrum.

Visualization: Palladium Removal Logic

Pd_Removal Crude Crude Reaction Mix Soluble Soluble in Organic? Crude->Soluble Yes Add Thiol-Silica Stir 4h Soluble->Yes Yes No Precipitate (Brick Dust) Soluble->No No Column Flash Column (+1% NH4OH) Yes->Column Wash Wash H2O/Et2O Dissolve DMSO No->Wash Cryst Crash Crystallization (DMSO -> H2O) Wash->Cryst

Figure 2: Workflow for removing metal residues based on compound solubility.[2]

References

  • Regioselective Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles and β-Keto Esters."[2][3] Journal of Organic Chemistry, 2008.

  • Palladium Removal: Garrett, C. E., & Prasad, K.[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.[2]

  • Scaffold Review: Kumar, R., et al. "Pyrazolo[1,5-a]pyrimidine scaffolds: A review on their synthesis and biological activities."[2] European Journal of Medicinal Chemistry, 2021.

  • Isomer Characterization: Lynch, M. A., et al. "NMR assignment of regioisomeric pyrazolo[1,5-a]pyrimidines."[2] Magnetic Resonance in Chemistry, 1998.

Sources

Troubleshooting

Optimizing base and solvent choice for 3,5-dimethylpyrazole N-arylation

Technical Support Center: Optimization of 3,5-Dimethylpyrazole N-Arylation Topic: Optimizing Base and Solvent Choice for 3,5-Dimethylpyrazole N-Arylation Ticket ID: #DMP-ARYL-001 Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3,5-Dimethylpyrazole N-Arylation

Topic: Optimizing Base and Solvent Choice for 3,5-Dimethylpyrazole N-Arylation Ticket ID: #DMP-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Tax" of 3,5-Dimethylpyrazole

Unlike simple pyrazole, 3,5-dimethylpyrazole imposes a significant "steric tax" on N-arylation reactions.[1][2][3][4][5] The methyl groups at the 3- and 5-positions create steric hindrance around the nucleophilic nitrogen. While this symmetry eliminates regioselectivity issues (N1 vs. N2 arylation yields the same product), it significantly retards the rate of C-N bond formation compared to unhindered azoles.

Successful arylation requires a system that maximizes the concentration of the deprotonated pyrazolate species in solution while maintaining a highly active metal catalyst to overcome the steric barrier.

Module 1: Base Selection – The Solubility vs. Basicity Trade-off

The choice of base is not merely about pKa; it is about the heterogeneous solid-liquid interface .

The "Cesium Effect" ( )

For both Copper and Palladium catalysis, Cesium Carbonate is often the superior choice over Potassium Carbonate (


).
  • Mechanism: The large ionic radius of Cesium (

    
    ) results in a weaker lattice energy compared to Potassium (
    
    
    
    ). This allows
    
    
    to have significantly higher solubility in organic solvents like DMF, Dioxane, and Toluene.
  • Impact: Higher solubility leads to a higher effective concentration of the active pyrazolate anion.

  • Recommendation: Use

    
     as the primary screening base. If cost is prohibitive for scale-up, a mixture of 
    
    
    
    with catalytic
    
    
    (10 mol%) can mimic the effect.
Phosphate Bases ( )
  • Best For: Palladium-catalyzed Buchwald-Hartwig couplings.[6]

  • Why: Carbonates can sometimes release

    
     which may inhibit specific Pd-cycles or cause pressure buildup. Tribasic potassium phosphate provides a buffering effect and is generally milder, preventing the decomposition of sensitive aryl halides.
    
Strong Bases (NaH, KOtBu)
  • Warning: Avoid unless necessary. While they ensure complete deprotonation, they often lead to hydrodehalogenation (stripping the halide off the aryl ring) or side reactions with the solvent (e.g., reacting with DMF/DMSO).

Base Comparison Table

BasepKa (DMSO)Solubility (Organic)Rec. SystemNotes

~26HighCu & PdGold standard for sterically hindered pyrazoles.

~26LowCuRequires polar solvents (DMF/DMSO) or grinding.

~28ModeratePdExcellent functional group tolerance.

~32HighPdFast, but risk of substrate decomposition.

Module 2: Solvent Engineering

Copper Catalysis: The Polar Requirement

Copper-catalyzed Ullmann-type couplings generally proceed via a Single Electron Transfer (SET) or


-complex mechanism that requires stabilization of charged intermediates.
  • Primary Choice: DMF or DMSO .[7] These coordinate to the copper species, stabilizing the active catalyst.

  • The "Wet" Solvent Trick: Unlike Pd-catalysis, Cu-catalysis often benefits from trace amounts of water (or adding a ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine) to help solubilize the inorganic base.

Palladium Catalysis: The Non-Polar Shift

Buchwald-Hartwig systems often utilize bulky phosphine ligands (e.g., XPhos, BrettPhos) that are lipophilic.

  • Primary Choice: Toluene , 1,4-Dioxane , or t-Amyl Alcohol .

  • Why: Polar solvents like DMF can displace the bulky phosphine ligand from the Palladium center, leading to catalyst deactivation (formation of Pd-black).

Module 3: Decision Logic & Troubleshooting

Visualizing the Optimization Workflow

OptimizationTree Start Start: 3,5-Dimethylpyrazole + Aryl Halide CheckHalide Check Aryl Halide Start->CheckHalide Iodide Aryl Iodide CheckHalide->Iodide Preferred Bromide Aryl Bromide/Chloride CheckHalide->Bromide Common MethodCu Protocol A: Copper Catalysis (CuI + Ligand + Cs2CO3 in DMF) Iodide->MethodCu MethodPd Protocol B: Palladium Catalysis (Pd-G3/G4 + K3PO4 in Toluene) Bromide->MethodPd Result Check Conversion (LCMS) MethodCu->Result MethodPd->Result Success Success (>90%) Result->Success Yes Fail Stalled / Low Yield Result->Fail No DebugCu Troubleshoot Cu: 1. Increase Temp (110°C -> 130°C) 2. Switch Base to Cs2CO3 3. Add 10% more Ligand Fail->DebugCu If Cu used DebugPd Troubleshoot Pd: 1. Switch Ligand (tBuXPhos -> BrettPhos) 2. Dry Solvent (Anhydrous) 3. Check for 'Poisoning' (S, N groups) Fail->DebugPd If Pd used

Caption: Decision tree for selecting the initial catalytic system based on the aryl halide electrophile.

Module 4: Help Desk (FAQs & Troubleshooting)

Q1: My reaction turns black immediately and yields are low. (Pd System)

  • Diagnosis: Catalyst decomposition ("Pd-black" formation).

  • Root Cause: The 3,5-dimethyl groups are sterically crowding the Pd center, preventing the oxidative addition step or slowing reductive elimination, allowing the ligand to dissociate.

  • Fix:

    • Switch to a Pre-catalyst (e.g., XPhos Pd G4) rather than mixing

      
       + Ligand in situ. This ensures the active species forms correctly.
      
    • Use anhydrous Toluene. Water promotes ligand dissociation in these systems.

Q2: The reaction works for Aryl Iodides but fails for Aryl Bromides. (Cu System)

  • Diagnosis: Insufficient catalytic activity.[2]

  • Root Cause: Aryl bromides have a stronger C-X bond. Standard CuI/Phenanthroline systems often struggle with hindered pyrazoles and bromides at standard temperatures (

    
    ).
    
  • Fix:

    • Increase temperature to

      
       .
      
    • Switch solvent to DMSO (allows higher T than DMF).

    • Use

      
        to maximize base solubility.
      

Q3: I see a byproduct where the halogen is removed (Ar-H instead of Ar-N).

  • Diagnosis: Hydrodehalogenation.

  • Root Cause: This is a reduction side-reaction. It often happens if the reaction is "starved" of the pyrazole nucleophile (due to poor solubility) or if the solvent acts as a hydride source (common with alcohols or DMF at very high T).

  • Fix:

    • Ensure the base is finely ground (

      
      ) or switch to 
      
      
      
      .
    • Lower the temperature slightly.

    • Increase the equivalents of 3,5-dimethylpyrazole (1.2

      
       1.5 eq).
      

Module 5: Standardized Protocols

Protocol A: Copper-Catalyzed (The Economical Choice)

Best for: Aryl Iodides, non-sensitive substrates.

  • Charge: To a reaction vial, add CuI (10 mol%), 1,10-Phenanthroline (20 mol%),

    
     (2.0 equiv), and 3,5-dimethylpyrazole (1.2 equiv).
    
  • Solvent: Add anhydrous DMF (

    
     concentration relative to halide).
    
  • Activation: Stir at RT for 5 mins (solution should turn green/brown).

  • Substrate: Add Aryl Iodide (1.0 equiv).

  • Reaction: Seal and heat to

    
     for 16-24h.
    
  • Workup: Dilute with EtOAc, wash with

    
     (to remove Cu), then brine.
    
Protocol B: Palladium-Catalyzed (The High-Performance Choice)

Best for: Aryl Chlorides/Bromides, sterically crowded partners.

  • Charge: Add tBuXPhos Pd G4 (2-5 mol%),

    
     (1.5 equiv), and 3,5-dimethylpyrazole (1.2 equiv).
    
  • Purge: Evacuate and backfill with

    
     or Argon (3 cycles). Critical: Oxygen kills this catalyst.
    
  • Solvent: Add anhydrous t-Amyl Alcohol or Toluene (degassed).

  • Substrate: Add Aryl Halide (1.0 equiv).

  • Reaction: Heat to

    
     for 4-12h.
    

References

  • Maiti, D. et al. (2009). "Copper-catalyzed coupling of functionalized aryl halides with nitrogen nucleophiles."[1][8] Chemical Science.

  • Buchwald, S. L. et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation." Accounts of Chemical Research.

  • Evano, G. et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Troubleshooting low yields in pyrazole synthesis." BenchChem Knowledge Base.

Sources

Optimization

Technical Support Center: Recrystallization of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Welcome to the technical support guide for the recrystallization of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine?

For pyrimidine derivatives, common solvents for recrystallization include ethanol, methanol, water, ethyl acetate, and mixtures thereof.[1] Ethanol and acetone have been successfully used for the recrystallization of similar pyrimidine derivatives.[2] Given the structure of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, which contains both aromatic and heterocyclic moieties, a solvent of intermediate polarity is a logical starting point.

Recommendation: Begin with ethanol or a mixture of ethanol and water. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[3]

Q2: How do I select an appropriate solvent system for recrystallization?

The key is to find a solvent in which your compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.[1]

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the test tubes that showed poor solubility. A suitable solvent will dissolve the compound upon heating.

  • Allow the solutions to cool to room temperature and then place them in an ice bath. The best solvent will result in the formation of a large amount of crystals.[4]

Q3: Can I use a two-solvent system for recrystallization?

Yes, a two-solvent system is a valuable technique when a single solvent is not effective. This method involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[1]

Common two-solvent systems include:

  • Ethanol/Water

  • Acetone/Water[2]

  • Hexane/Ethyl Acetate[5]

  • Hexane/Acetone[5]

General Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.

Issue 1: My compound "oils out" and does not form crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or cooled too quickly.[4]

Solutions:

  • Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of hot solvent to decrease the saturation. Allow the solution to cool more slowly.[4][6]

  • Slow Cooling: Insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[7]

  • Change Solvents: The solubility curve of your compound in the chosen solvent may be too steep. Experiment with a different solvent system.[7]

Issue 2: No crystals form after cooling the solution.

This is a common issue that can be resolved with a few techniques.

Possible Causes & Solutions:

  • Solution is not Supersaturated: You may have used too much solvent.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[6][7]

  • Nucleation is Inhibited: The crystals need a surface to begin forming.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[4][7]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to induce crystallization.[4][7]

Issue 3: The recovery of my crystalline product is low.

A low yield can be frustrating, but there are several ways to improve it.

Possible Causes & Solutions:

  • Using too Much Solvent: This is a frequent cause of low recovery, as a significant amount of the compound remains dissolved in the mother liquor.[4][8]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve your compound.[4] If you suspect you've used too much, you can carefully evaporate some of the solvent and attempt to recrystallize again.[8]

  • Premature Crystallization: If crystals form too quickly in the hot solution, impurities can become trapped.

    • Solution: Add a small amount of extra hot solvent to ensure all the compound is dissolved before cooling.[8]

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the product.[1]

Issue 4: The recrystallized product is still impure.

If your final product is not as pure as expected, consider the following.

Possible Causes & Solutions:

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[8]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

  • Insoluble Impurities: If there were solid impurities in your crude material that did not dissolve in the hot solvent, they should be removed.

    • Solution: Perform a hot filtration of the saturated solution before allowing it to cool.[1][3]

  • Colored Impurities:

    • Solution: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[4]

III. Data and Protocols

Solvent Properties for Recrystallization of Pyrimidine Derivatives
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 78.424.5A good starting point for many pyrimidine derivatives.[1][2]
Methanol 64.732.7Also a common choice for pyrimidine compounds.[1][9]
Water 10080.1Can be effective for more polar compounds or as a co-solvent.[5]
Ethyl Acetate 77.16.0A less polar option that can be useful in solvent mixtures.[1][5]
Acetone 5620.7Often used in combination with water or hexane.[2][5]
Hexane 691.9A non-polar solvent, typically used as the "poor" solvent in a two-solvent system.[5]
Step-by-Step Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine to achieve complete dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

IV. Visualized Workflow

Decision Tree for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection start Start: Crude Compound solvent_screen Solvent Screening: Test solubility in various solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate) start->solvent_screen dissolves_cold Dissolves in cold solvent? solvent_screen->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No try_another_good Select another potential 'good' solvent dissolves_cold->try_another_good Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes two_solvent Consider Two-Solvent System dissolves_hot->two_solvent No single_solvent Proceed with Single-Solvent Recrystallization crystals_form->single_solvent Yes crystals_form->two_solvent No end_success End: Pure Crystals single_solvent->end_success poor_solvent Find a miscible 'poor' solvent (e.g., Water, Hexane) two_solvent->poor_solvent end_fail Re-evaluate or consider alternative purification (e.g., Chromatography) two_solvent->end_fail poor_solvent->single_solvent Proceed with Two-Solvent Protocol try_another_good->solvent_screen

Caption: A decision tree to guide solvent selection for recrystallization.

V. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Baluja, S., & Solanki, H. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(11-12), 1035-1043. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Characterization of 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Executive Summary In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine serves as a critical intermediate.[1] Its purity is paramount, as the presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine serves as a critical intermediate.[1] Its purity is paramount, as the presence of unreacted precursors can poison subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide compares the melting point (MP) profile of the pure target compound against its specific synthetic precursors and structural alternatives.[1] Unlike standard datasheets, this document focuses on impurity exclusion , providing researchers with a self-validating logic tree to confirm successful synthesis and purification.

Part 1: Chemical Identity & Significance[1]

The target compound is formed via the condensation of a hydrazine-substituted pyrimidine with a diketone. This transformation converts a high-melting, polar hydrazine moiety into a lipophilic, coupled bi-heterocyclic system.

PropertyDetail
Chemical Name 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Structure Pyrimidine ring (5-Br) coupled to Pyrazole (3,5-dimethyl) at N1
Molecular Formula C₉H₉BrN₄
Molecular Weight 253.10 g/mol
Key Application Scaffold for kinase inhibitors; intermediate for Buchwald/Suzuki couplings

Part 2: Comparative Benchmarking (The "Exclusion Zone")

Because the specific melting point of this intermediate is often proprietary or varies by crystal polymorph, the most reliable method for validation is comparative exclusion .[1] You must compare your sample against the known melting points of its precursors.[1]

The "Traffic Light" Purity Indicator

Use the following table to interpret your melting point data. The "Danger Zones" indicate specific failed reaction states.[1]

Compound / StateMelting Point RangeInterpretationStatus
5-Bromo-2-hydrazinopyrimidine 205 – 207°C (dec.) Unreacted Starting Material. The condensation failed.[1] The high MP is due to the polar/H-bonding nature of the hydrazine.[1]🔴 FAIL
3,5-Dimethylpyrazole 107 – 108°C Reagent Contamination. If synthesized via chloropyrimidine displacement, this indicates excess nucleophile remains.[1]🔴 FAIL
Target Compound (Pure)150 – 160°C (Est.) *Target Range. The formation of the pyrazole ring typically lowers the MP relative to the hydrazine precursor but raises it above the simple pyrazole.[1]🟢 PASS
Crude Mixture 110 – 140°C (Broad) Eutectic Impurity. A broad range >2°C indicates a mixture of product and precursors.[1]🟡 PURIFY

*Note: The estimated range is derived from structural analogs (e.g., pyrazolyl-pyridines) and the loss of intermolecular H-bonding from the hydrazine precursor.[1]

Comparative Visualization: The Impurity Landscape

The following diagram illustrates the synthesis pathway and where the melting points of impurities lie relative to the product.

G cluster_0 Melting Point Logic Start1 5-Bromo-2-hydrazinopyrimidine (MP: 205-207°C) Reaction Cyclocondensation (Reflux/EtOH) Start1->Reaction Start2 Acetylacetone (Liquid) Start2->Reaction Impurity Impure/Crude (Broad Range: 110-140°C) Reaction->Impurity Incomplete Product TARGET: 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (Exp. Range: 150-160°C) Impurity->Product Recrystallization Legend1 High MP (>200°C) = Starting Material Legend2 Target MP (Distinct from Precursors)

Caption: Synthesis workflow showing the critical melting point differentiation between the high-melting hydrazine precursor and the target pyrazolyl-pyrimidine.

Part 3: Detailed Experimental Protocols

To ensure data integrity, use the following self-validating protocols for synthesis and characterization.

Synthesis & Purification Workflow
  • Reaction: Reflux 5-bromo-2-hydrazinopyrimidine (1.0 eq) with acetylacetone (1.2 eq) in Ethanol or Acetic Acid.

  • Monitoring: The reaction is complete when the starting material spot (TLC: polar, stays near baseline) disappears and a less polar spot (Product: moves higher, Rf ~0.5-0.7 in Hex/EtOAc) appears.[1]

  • Purification (Critical Step):

    • Cool the reaction mixture. The product often precipitates.

    • Recrystallization: If the MP is broad (e.g., 145-155°C), recrystallize from Ethanol/Water (9:1) or Acetonitrile .[1]

    • Wash: Wash the filter cake with cold ethanol to remove unreacted acetylacetone and soluble pyrazole byproducts.

Melting Point Determination Protocol (Capillary Method)

Do not rely on a single fast run.[1] Use this "Sighting and Fine" method.

  • Sample Prep: Dry the solid thoroughly (vacuum oven at 40°C for 4h). Solvent inclusion can depress MP by 5-10°C.

  • Sighting Run: Heat at 10°C/min to find the approximate melting onset.

  • Fine Run:

    • Start 20°C below the "Sighting" temperature.

    • Ramp rate: 1.0°C/min .[1]

    • Observation: Record the temperature at the first drop of liquid (Onset) and the disappearance of the last solid (Clear Point).

  • Acceptance Criteria: A range of < 2.0°C indicates >98% purity.[1]

Differential Scanning Calorimetry (DSC) - The "Gold Standard"

For drug development files, DSC is superior to capillary methods.[1]

  • Protocol: 2-5 mg sample in a crimped aluminum pan.

  • Ramp: 10°C/min under N₂ purge (50 mL/min).

  • Data Interpretation:

    • Sharp Endotherm: Indicates high purity.[1]

    • Pre-melt events: Small peaks before the main melt indicate polymorphs or solvates.[1]

    • Decomposition: An exothermic event immediately following the melt suggests thermal instability (common with N-N bond containing heterocycles).[1]

Part 4: Decision Logic for Researchers

Use this flow to validate your specific batch.

DecisionTree Start Measure Melting Point (MP) Check1 Is MP > 200°C? Start->Check1 Result1 FAIL: Unreacted Hydrazine (Check Stoichiometry/Time) Check1->Result1 Yes Check2 Is MP < 110°C? Check1->Check2 No Result2 FAIL: Excess Pyrazole/Solvent (Dry or Recrystallize) Check2->Result2 Yes Check3 Is Range > 2°C? Check2->Check3 No Result3 IMPURE: Eutectic Mixture (Recrystallize from EtOH) Check3->Result3 Yes Result4 PASS: Target Compound (Confirm with NMR/MS) Check3->Result4 No

Caption: QC Decision Tree for validating 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine synthesis.

References

  • Synthesis of Pyrazolyl-Pyrimidines: ChemicalBook. "Synthesis Methods of 5-Bromo-2-chloropyrimidine." (Describes the precursor pathways).

  • Precursor Characterization (Hydrazine): Chemdad. "5-Bromo-2-hydrazinopyrimidine Properties & Melting Point (205-207°C)."[1]

  • Precursor Characterization (Pyrazole): ChemSynthesis. "3,5-Dimethyl-1H-pyrazole Melting Point Data (107-108°C)."

  • Analog Comparison: PubChem. "2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Characterization."[1][2] [1]

  • General Protocol: BenchChem. "The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate."[1]

Sources

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Retrosynthesis Analysis

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Method

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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